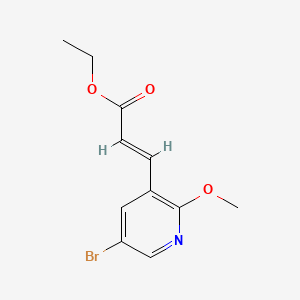

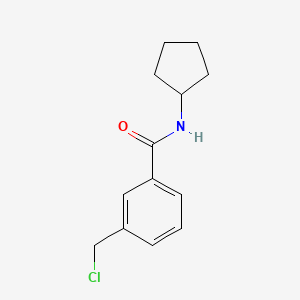

3-(chloromethyl)-N-cyclopentylbenzamide

Vue d'ensemble

Description

The compound “3-(chloromethyl)-N-cyclopentylbenzamide” likely contains a benzamide group attached to a cyclopentyl group via a chloromethyl group . Benzamides are a class of compounds containing a benzene ring attached to an amide group. The chloromethyl group is a functional group that has the chemical formula −CH2−Cl .

Molecular Structure Analysis

The molecular structure of “3-(chloromethyl)-N-cyclopentylbenzamide” would likely consist of a benzamide core with a chloromethyl group at the 3-position, and a cyclopentyl group attached to the nitrogen of the amide group .Chemical Reactions Analysis

The chloromethyl group in “3-(chloromethyl)-N-cyclopentylbenzamide” could potentially undergo various reactions, such as substitution reactions . The benzamide part of the molecule could also participate in various reactions typical for amides and aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(chloromethyl)-N-cyclopentylbenzamide” would depend on its specific structure . Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

1. Synthesis of Dihydroisoquinolinones and Isobenzofuranones

- Cascade Arylchloromethylation : A study by Pan et al. (2020) describes a radical chloromethylation/arylation of N-allylbenzamide, which is a method to access dichloromethylated dihydroisoquinolinones. This process involves the direct functionalization of both sp3 and sp2 C-H bonds in different reactants (Pan et al., 2020).

- Copper(II)chloride-mediated Cyclization : Jithunsa et al. (2011) developed a regioselective intramolecular cyclization/halogenation reaction of N-alkoxy-o-alkynylbenzamides, leading to the formation of 3-(chloromethylene)isobenzofuran-1-ones (Jithunsa et al., 2011).

2. HIV-1 Protease and Reverse Transcriptase Inhibitors

- Synthesis of Coumarin Derivatives : Olomola et al. (2010) synthesized 3-(chloromethyl)coumarins for potential use as dual-action HIV-1 protease and non-nucleoside reverse transcriptase inhibitors (Olomola et al., 2010).

3. Chemical Synthesis and Environmental Applications

- Synthesis of Bifenthrin Intermediates : Zhang et al. (2019) described a more environmentally friendly and efficient synthesis process for 3-(chloromethyl)-2-methyl-1,1′-biphenyl, a key intermediate in the production of the insecticide bifenthrin (Zhang et al., 2019).

4. Cancer Research and Therapeutics

- Autophagy and Apoptosis in Cancer Cells : Perdigão et al. (2017) explored N-(2-butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (NBCN) and found it to induce apoptosis and autophagy in cancer cells without affecting normal cells (Perdigão et al., 2017).

5. Molecular Docking and Drug Design

- Vibrational Spectra and Molecular Docking : Govindammal and Prasath (2020) used Cyclophosphamide, chemically related to the class of chloromethyl compounds, to study its anti-cancer properties and conducted molecular docking studies for potential anti-lung cancer applications (Govindammal & Prasath, 2020).

Orientations Futures

The future research directions for “3-(chloromethyl)-N-cyclopentylbenzamide” would likely depend on its potential applications. If it shows biological activity, it could be studied further as a potential pharmaceutical . If it has interesting chemical reactivity, it could be used in the synthesis of other compounds .

Mécanisme D'action

Mode of Action

The presence of a chloromethyl group might suggest that it could potentially undergo reactions with nucleophilic sites on target proteins or enzymes .

Biochemical Pathways

Without knowledge of the specific targets of 3-(chloromethyl)-N-cyclopentylbenzamide, it is challenging to accurately summarize the affected biochemical pathways and their downstream effects .

Pharmacokinetics

It was found to have a slower onset of action and longer elimination time from the body compared to acetylsalicylic acid . This might suggest that 3-(chloromethyl)-N-cyclopentylbenzamide could have similar pharmacokinetic properties, but more research is needed to confirm this.

Result of Action

The molecular and cellular effects of 3-(chloromethyl)-N-cyclopentylbenzamide’s action are currently unknown due to the lack of specific information about its targets and mode of action .

Action Environment

The action, efficacy, and stability of 3-(chloromethyl)-N-cyclopentylbenzamide could be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could potentially affect its reactivity and interactions with target proteins or enzymes . .

Propriétés

IUPAC Name |

3-(chloromethyl)-N-cyclopentylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c14-9-10-4-3-5-11(8-10)13(16)15-12-6-1-2-7-12/h3-5,8,12H,1-2,6-7,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLRUDMDYATWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=CC(=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(chloromethyl)-N-cyclopentylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1461961.png)

![1-{6-Acetyl-9-[3-(dimethylamino)propyl]-2,7-dimethoxy-9H-carbazol-3-yl}-1-ethanone](/img/structure/B1461976.png)

![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1461981.png)

![1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine](/img/structure/B1461982.png)